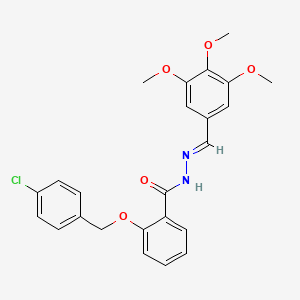![molecular formula C28H21ClN2O6S B12025853 Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609795-03-1](/img/structure/B12025853.png)
Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(2-clorofenil)furan-2-il)metilen)-5-(4-(metoxicarbonil)fenil)-7-metil-3-oxo-3,5-dihidro-2H-tiazolo[3,2-a]pirimidina-6-carboxilato de metilo es un complejo compuesto orgánico que pertenece a la clase de las tiazolopirimidinas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((5-(2-clorofenil)furan-2-il)metilen)-5-(4-(metoxicarbonil)fenil)-7-metil-3-oxo-3,5-dihidro-2H-tiazolo[3,2-a]pirimidina-6-carboxilato de metilo generalmente implica reacciones orgánicas de varios pasos. Los materiales de partida a menudo incluyen furano sustituido, derivados de clorofenilo y precursores de tiazolopirimidina. Las condiciones de reacción pueden implicar el uso de catalizadores, disolventes y ajustes específicos de temperatura y presión para lograr el producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para compuestos tan complejos pueden implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Técnicas como los reactores de flujo continuo y la síntesis automatizada pueden emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-((5-(2-clorofenil)furan-2-il)metilen)-5-(4-(metoxicarbonil)fenil)-7-metil-3-oxo-3,5-dihidro-2H-tiazolo[3,2-a]pirimidina-6-carboxilato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución pueden reemplazar átomos o grupos específicos dentro del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores. Las condiciones de reacción como la temperatura, el disolvente y el pH juegan un papel crucial en la determinación del resultado de estas reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de un estado de oxidación más alto, mientras que la reducción puede producir formas más reducidas del compuesto.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para sintetizar otras moléculas complejas.
Biología: Estudiado por sus potenciales actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-((5-(2-clorofenil)furan-2-il)metilen)-5-(4-(metoxicarbonil)fenil)-7-metil-3-oxo-3,5-dihidro-2H-tiazolo[3,2-a]pirimidina-6-carboxilato de metilo implica su interacción con objetivos moleculares y vías específicas. Estos pueden incluir la unión a enzimas, receptores u otras biomoléculas, lo que lleva a la modulación de procesos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a 2-((5-(2-clorofenil)furan-2-il)metilen)-5-(4-(metoxicarbonil)fenil)-7-metil-3-oxo-3,5-dihidro-2H-tiazolo[3,2-a]pirimidina-6-carboxilato de metilo incluyen otras tiazolopirimidinas con diferentes sustituyentes. Estos compuestos pueden compartir características estructurales y actividades biológicas similares.
Singularidad
La singularidad de 2-((5-(2-clorofenil)furan-2-il)metilen)-5-(4-(metoxicarbonil)fenil)-7-metil-3-oxo-3,5-dihidro-2H-tiazolo[3,2-a]pirimidina-6-carboxilato de metilo radica en sus sustituyentes específicos y las propiedades resultantes.
Propiedades
Número CAS |
609795-03-1 |
|---|---|
Fórmula molecular |
C28H21ClN2O6S |
Peso molecular |
549.0 g/mol |
Nombre IUPAC |
methyl (2E)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H21ClN2O6S/c1-15-23(27(34)36-3)24(16-8-10-17(11-9-16)26(33)35-2)31-25(32)22(38-28(31)30-15)14-18-12-13-21(37-18)19-6-4-5-7-20(19)29/h4-14,24H,1-3H3/b22-14+ |
Clave InChI |
FIEFYRAFMZGDQA-HYARGMPZSA-N |
SMILES isomérico |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC |
SMILES canónico |
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025781.png)
![N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025784.png)
![2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12025787.png)
![4-(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12025791.png)
![Allyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12025792.png)

![N-(3-bromophenyl)-2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12025809.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12025820.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025826.png)
![2-({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone](/img/structure/B12025831.png)
![2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12025832.png)

![N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025849.png)
![Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12025856.png)
